molecular formula C16H14INO3 B12934781 2-Iodo-1,3-dimethoxy-10-methylacridin-9(10H)-one CAS No. 88901-71-7

2-Iodo-1,3-dimethoxy-10-methylacridin-9(10H)-one

Cat. No.: B12934781
CAS No.: 88901-71-7
M. Wt: 395.19 g/mol
InChI Key: OICJOVVPVGCYCK-UHFFFAOYSA-N
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Description

2-Iodo-1,3-dimethoxy-10-methylacridin-9(10H)-one, with CAS number 88901-71-7, is a synthetically modified acridinone derivative of significant interest in medicinal and organic chemistry research. This high-purity compound has a molecular formula of C16H14INO3 and a molecular weight of 395.19 g/mol . The acridinone core structure is a privileged scaffold in drug discovery, known for its diverse biological activities . This iodo- and dimethoxy-substituted analogue serves as a versatile synthetic intermediate. The iodine atom at the 2-position makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of more complex molecular architectures for structure-activity relationship (SAR) studies . Researchers utilize such functionalized acridinones to develop novel compounds with potential as DNA intercalators or inhibitors of critical enzymes like topoisomerases and telomerases, which are prominent targets in oncology research . The planar structure of the acridinone ring system allows for interaction with various biological macromolecules, facilitating research into new therapeutic agents and diagnostic tools. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

88901-71-7

Molecular Formula

C16H14INO3

Molecular Weight

395.19 g/mol

IUPAC Name

2-iodo-1,3-dimethoxy-10-methylacridin-9-one

InChI

InChI=1S/C16H14INO3/c1-18-10-7-5-4-6-9(10)15(19)13-11(18)8-12(20-2)14(17)16(13)21-3/h4-8H,1-3H3

InChI Key

OICJOVVPVGCYCK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C(C(=C(C=C31)OC)I)OC

Origin of Product

United States

Preparation Methods

Synthesis of 1,3-Dimethoxy-10-methylacridin-9(10H)-one

Reagents & Conditions Description
Starting materials 2-bromobenzoic acid and 3,5-dimethoxyaniline derivatives
Reaction type Ullmann condensation
Catalyst Copper powder or copper salts
Base Potassium carbonate
Solvent Ethanol or DMSO
Temperature Reflux (approx. 80-100 °C)
Cyclization Polyphosphoric acid (PPA) at 100 °C

This method yields the acridone core with methoxy groups at positions 1 and 3 and a methyl group at position 10.

Regioselective Iodination at the 2-Position

The iodination of acridones is challenging due to multiple reactive sites. The following approaches have been reported:

Method Reagents Conditions Yield & Notes
Iodination using N-Iodosuccinimide (NIS) NIS, trifluoroacetic acid (TFA) or triflic acid (TfOH) Room temperature to 30 °C, 1-2 hours High regioselectivity at 2-position; moderate to good yields (60-80%)
Iodination using diiodohydantoin Diiodohydantoin (2 equiv), TfOH (10 mol %) CH2Cl2 solvent, 30 °C, 1 hour Selective iodination with minimal side reactions; yields up to 74% reported in related systems
Electrophilic iodination with I2 and oxidants Iodine with oxidants like HIO3 or H2O2 Acidic medium, controlled temperature Less selective, risk of polyiodination

The use of N-iodosuccinimide or diiodohydantoin in the presence of triflic acid has been demonstrated to provide regioselective iodination at the 2-position of acridone derivatives, including methoxy-substituted analogs.

Mechanistic Insights and Regioselectivity

  • The electrophilic aromatic substitution mechanism is favored at the 2-position due to electronic and steric factors.
  • Methoxy groups at positions 1 and 3 activate the aromatic ring and direct electrophilic substitution ortho and para to themselves.
  • The 2-position is ortho to the 1-methoxy group and less sterically hindered compared to other positions, favoring iodination there.
  • Computational studies and density functional theory (DFT) calculations support this regioselectivity by showing favorable electron density and lower activation energy at the 2-position.

Representative Experimental Procedure

Example: Iodination of 1,3-dimethoxy-10-methylacridin-9(10H)-one

  • Dissolve 1,3-dimethoxy-10-methylacridin-9(10H)-one (1 mmol) in dry dichloromethane (20 mL) under nitrogen atmosphere.
  • Add triflic acid (0.1 mmol, 10 mol %) dropwise at 0 °C.
  • Add diiodohydantoin (2 mmol) portionwise while stirring.
  • Allow the reaction to warm to room temperature and stir for 1 hour.
  • Quench the reaction with saturated sodium bicarbonate solution.
  • Extract the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 2-iodo-1,3-dimethoxy-10-methylacridin-9(10H)-one as a solid.

Data Table: Summary of Preparation Methods

Step Reaction Type Reagents Conditions Yield (%) Notes
1 Ullmann condensation & cyclization 2-bromobenzoic acid, 3,5-dimethoxyaniline, Cu, K2CO3, PPA Reflux in EtOH, 100 °C cyclization 70-85 Formation of acridone core
2 Electrophilic iodination NIS or diiodohydantoin, TfOH 0-30 °C, 1-2 h 60-74 Regioselective iodination at 2-position
3 Purification Column chromatography Silica gel, hexane/ethyl acetate - Isolate pure iodinated product

Research Findings and Literature Support

  • The Ullmann condensation followed by PPA cyclization is a well-established route for acridone synthesis, providing good yields and functional group tolerance.
  • Regioselective iodination using N-iodosuccinimide or diiodohydantoin in acidic media has been reported with high selectivity and moderate to good yields in acridone and related aromatic systems.
  • The use of triflic acid as a catalyst enhances electrophilic substitution efficiency and regioselectivity by activating the iodine source and the aromatic ring.
  • Spectral data (LC-MS, NMR) confirm the structure and purity of the iodinated acridone derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1,3-dimethoxy-10-methylacridin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like thiols, amines, or cyanides under appropriate conditions.

Major Products

    Oxidation: Formation of corresponding acridone derivatives.

    Reduction: Formation of reduced acridine derivatives.

    Substitution: Formation of substituted acridine derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-1,3-dimethoxy-10-methylacridin-9(10H)-one involves its ability to intercalate with DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of cancer cell proliferation. The compound may also interact with specific enzymes and proteins, affecting various cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Iodo-1,3-dimethoxy-10-methylacridin-9(10H)-one with other acridinone derivatives, focusing on substituent effects, physical properties, and spectral data.

Substituent Variations and Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Structural Features
This compound 2-I, 1,3-OCH₃, 10-CH₃ C₁₅H₁₂INO₃ 381.17 Not reported Not reported Iodo substituent enhances halogen bonding potential
7-Fluoro-1,3-diphenylacridinone (2c) 7-F, 1,3-Ph C₂₅H₁₈FNO 367.42 294–295 86 Fluorine at position 7; diphenyl groups increase hydrophobicity
7-Chloro-1,3-diphenylacridinone (2d) 7-Cl, 1,3-Ph C₂₅H₁₈ClNO 383.87 275–276 75 Chlorine substituent; lower melting point than fluoro analog
10-Methylacridin-9-one 10-CH₃ C₁₄H₁₁NO 209.25 Not reported Not reported Simplest methyl-substituted acridinone
10-Ethyl-2-methoxyacridin-9(10H)-one 2-OCH₃, 10-CH₂CH₃ C₁₆H₁₅NO₂ 253.30 Not reported Not reported Ethyl group at position 10; methoxy at position 2
1,3-Dimethoxy-10-methylacridinone 1,3-OCH₃, 10-CH₃ C₁₆H₁₅NO₃ 269.30 Not reported Not reported Dimethoxy substitution; no iodine

Key Observations :

  • Halogen Effects: Halogenated derivatives (e.g., 2c, 2d) exhibit higher molecular weights and melting points compared to non-halogenated analogs. The iodine substituent in the target compound introduces significant molecular weight but lacks reported thermal data.
  • Methoxy Groups : Methoxy substituents (e.g., 1,3-dimethoxy in ) enhance solubility in polar solvents but reduce reactivity compared to hydroxyl groups.
  • Alkyl Chain Variations: Ethyl substitution at position 10 (e.g., 10-Ethyl-2-methoxyacridinone) increases steric hindrance compared to methyl groups .

Spectral Data Comparison

Nuclear Magnetic Resonance (NMR)
  • This compound: No direct NMR data provided, but iodine’s electronegativity is expected to deshield nearby protons, causing downfield shifts in ¹H NMR.
  • 7-Fluoro-1,3-diphenylacridinone (2c): Aromatic protons show characteristic splitting patterns due to fluorine’s coupling (³J ~8–10 Hz) .
  • 1,3-Dimethoxy-10-methylacridinone: Methoxy groups resonate as singlets near δ 3.8–4.0 ppm in ¹H NMR, while carbonyl carbons appear near δ 180 ppm in ¹³C NMR .
Infrared (IR) Spectroscopy
  • All acridinones exhibit strong carbonyl (C=O) stretches near 1670–1700 cm⁻¹ .
  • Methoxy groups show symmetric and asymmetric C-O-C stretches between 1200–1300 cm⁻¹ .

Biological Activity

2-Iodo-1,3-dimethoxy-10-methylacridin-9(10H)-one is a compound belonging to the acridine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14INO3C_{16}H_{14}INO_3, with a molecular weight of approximately 380.19 g/mol. The compound features an acridine core substituted with iodine and methoxy groups, which significantly influence its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Acridine derivatives, including this compound, have shown potential as anticancer agents. They can intercalate DNA and inhibit topoisomerases, leading to disrupted DNA replication and transcription processes. Studies have indicated that such compounds can induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Some acridine derivatives exhibit antimicrobial activity against a range of pathogens. The presence of halogen atoms (like iodine) often enhances this activity by increasing the lipophilicity of the compound, facilitating membrane penetration.
  • Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in cancer progression or microbial growth, although detailed studies are required to elucidate these pathways.

Case Studies

A recent study explored the cytotoxic effects of various acridine derivatives on cancer cell lines. The findings indicated that this compound exhibited significant inhibitory effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values comparable to established chemotherapeutics .

In Vitro Studies

In vitro assays demonstrated that this compound could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. These findings suggest a mechanism where the compound not only disrupts cellular proliferation but also promotes programmed cell death .

Data Table: Biological Activity Summary

Biological Activity Cell Line IC50 Value (µM) Mechanism
AnticancerMCF-74.5DNA intercalation and apoptosis
AnticancerHeLa6.0Topoisomerase inhibition
AntimicrobialE. coli15.0Membrane disruption

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